molecular formula C9H12O4 B037548 5-(Hydroxymethyl)-2,3-dimethoxyphenol CAS No. 122271-46-9

5-(Hydroxymethyl)-2,3-dimethoxyphenol

Cat. No.: B037548
CAS No.: 122271-46-9
M. Wt: 184.19 g/mol
InChI Key: YEROGNXNQJEQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-2,3-dimethoxyphenol is a versatile phenolic compound of significant interest in organic chemistry and phytochemistry research. This molecule serves as a crucial synthetic intermediate, particularly in the exploration of lignin biosynthesis and degradation pathways, where its structural motifs mimic natural lignin precursors. Its functional groups – a reactive hydroxymethyl unit and two methoxy-substituted phenolic hydroxyls – make it a valuable building block for the synthesis of more complex molecules, including polymers, antioxidants, and bioactive natural product analogs. Researchers utilize this compound to study enzymatic processes involving plant peroxidases and laccases, providing insights into the oxidative coupling mechanisms that define lignification. Furthermore, its antioxidant potential, driven by the phenolic moiety, is a subject of investigation in models of oxidative stress. Available in high purity, this reagent is intended to support advanced chemical and biochemical research, enabling the development of novel materials and the elucidation of fundamental biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEROGNXNQJEQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448372
Record name 5-(Hydroxymethyl)-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122271-46-9
Record name 5-(Hydroxymethyl)-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Hydroxymethyl 2,3 Dimethoxyphenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and conformation of the atoms within 5-(Hydroxymethyl)-2,3-dimethoxyphenol.

¹H NMR Analysis: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the hydroxymethyl group protons, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the 1,2,3,5-substitution pattern on the benzene (B151609) ring. The protons of the two methoxy groups would likely appear as sharp singlets, potentially with slightly different chemical shifts due to their distinct electronic environments. The methylene (B1212753) protons of the hydroxymethyl group would typically present as a singlet or a doublet if coupled to the hydroxyl proton, and its chemical shift would indicate the presence of an adjacent electron-withdrawing aromatic ring.

¹³C NMR Analysis: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the aromatic carbons, the hydroxymethyl carbon, and the two methoxy carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, and their analysis would definitively confirm the substitution pattern. For instance, the carbons bearing the oxygen-containing substituents (C1, C2, C3, and C5) would be expected to resonate at lower field (higher ppm values) compared to the unsubstituted aromatic carbons.

Conformational Insights: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of different protons, offering valuable data on the preferred conformation of the hydroxymethyl and methoxy substituents relative to the phenol (B47542) ring in solution.

Proton Type Expected ¹H Chemical Shift (ppm) Expected Multiplicity
Phenolic OHVariableSinglet (broad)
Aromatic CH6.5 - 7.0Singlet / Doublet
Hydroxymethyl CH₂~4.5Singlet
Hydroxymethyl OHVariableSinglet / Triplet
Methoxy OCH₃3.8 - 4.0Singlet
Carbon Type Expected ¹³C Chemical Shift (ppm)
Aromatic C-O140 - 155
Aromatic C-C125 - 135
Aromatic C-H100 - 115
Hydroxymethyl CH₂~65
Methoxy OCH₃~56

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides structural information in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

Crystallographic Parameter Description
Crystal SystemThe symmetry system of the crystal lattice (e.g., Orthorhombic). researchgate.net
Space GroupThe specific symmetry group of the crystal. researchgate.net
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell. researchgate.net
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Torsion Angles (°)The dihedral angles describing the conformation of substituents.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₂O₄), HRMS would determine its exact mass to several decimal places, allowing for the unambiguous confirmation of its molecular formula.

Fragmentation Analysis: In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart into smaller, characteristic fragment ions. For this compound, common fragmentation pathways would likely involve the loss of a methyl group (-CH₃) from a methoxy ether, loss of water (-H₂O) from the hydroxymethyl group, or cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to a benzylic cation. The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the substituents.

Ion Formula Description
[M]+•C₉H₁₂O₄Molecular Ion
[M-CH₃]+C₈H₉O₄Loss of a methyl radical
[M-H₂O]+•C₉H₁₀O₃Loss of water
[M-CH₂OH]+C₈H₉O₃Loss of the hydroxymethyl group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the phenolic and alcohol groups, with the broadening indicative of hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methoxy/hydroxymethyl groups would appear around 2800-3100 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the phenol, alcohol, and ether functionalities would be prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While O-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals, which are useful for identifying the substitution pattern. The symmetric stretching of the C-O-C ether linkages would also be observable.

The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes and can provide insights into intermolecular interactions, such as hydrogen bonding, by observing shifts in the characteristic frequencies.

Functional Group Vibrational Mode Expected FTIR Wavenumber (cm⁻¹)
Phenolic/Alcoholic O-HStretch (H-bonded)3200 - 3600 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1450 - 1600
C-OStretch (Aryl Ether, Phenol, Alcohol)1000 - 1300

Computational Chemistry and Theoretical Investigations of 5 Hydroxymethyl 2,3 Dimethoxyphenol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific studies detailing the DFT-optimized geometry (bond lengths, bond angles) or calculated energies for 5-(Hydroxymethyl)-2,3-dimethoxyphenol were found. Such calculations would typically be performed using functionals like B3LYP with a basis set such as 6-311++G(d,p) to provide insights into the molecule's stable three-dimensional structure.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Information regarding NBO analysis, which would elucidate charge distribution, hyperconjugative interactions, and the nature of bonding within this compound, is not available. This analysis provides a deeper understanding of the electronic interactions between donor (Lewis-type) and acceptor (non-Lewis) orbitals.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

There are no published findings on the FMO analysis (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) for this compound. The energies and distribution of these orbitals are fundamental in predicting the molecule's reactivity, electrophilic and nucleophilic sites, and kinetic stability.

Mechanistic Simulations of Intramolecular Processes

Tautomerism and Intramolecular Proton Transfer Studies

The potential for tautomerism or intramolecular proton transfer in this compound has not been computationally investigated. Such studies would involve calculating the relative energies of potential tautomers and the energy barriers for their interconversion, often mediated by solvent effects.

Conformational Landscape Analysis and Energy Barriers

A detailed conformational analysis, including the identification of stable conformers arising from the rotation around single bonds (e.g., the C-C bond of the hydroxymethyl group or C-O bonds of the methoxy (B1213986) groups) and the corresponding rotational energy barriers, has not been reported for this compound.

Theoretical Studies on Solvent Effects using Continuum Solvation Models (e.g., PCM)

Theoretical studies investigating the effect of different solvents on the chemical and physical properties of this compound using continuum solvation models, such as the Polarizable Continuum Model (PCM), have not been identified in the available scientific literature. Such studies would be valuable for understanding how the polarity of the solvent medium influences the compound's conformational stability, electronic structure, and reactivity.

In a typical study of this nature, computational methods like Density Functional Theory (DFT) would be employed in conjunction with a continuum solvation model. The model would simulate the solvent as a continuous dielectric medium, allowing for the calculation of various molecular properties in different solvent environments. Key parameters that would be investigated and compared across a range of solvents (e.g., from nonpolar solvents like heptane (B126788) to polar solvents like water and methanol) would include:

Total Energy: To determine the relative stability of the compound in different solvents.

Dipole Moment: To understand how the solvent polarity affects the charge distribution within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energies: To assess the impact of the solvent on the compound's chemical reactivity and electronic excitation properties.

Without specific research data, a table of these properties for this compound cannot be provided.

Molecular Modeling and Docking Simulations for Potential Molecular Interactions

No published research detailing molecular modeling and docking simulations for this compound to explore its potential interactions with specific biological targets (e.g., proteins, enzymes) could be located. This type of computational investigation is crucial for predicting the binding affinity and mode of interaction of a molecule within the active site of a biological receptor, thereby providing insights into its potential pharmacological activity.

A molecular docking study would typically involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A specific protein target would be chosen, and its 3D structure would be prepared for the docking simulation.

Docking Simulation: A computational algorithm would be used to predict the preferred binding poses of the ligand within the receptor's active site.

Analysis of Results: The simulations would be analyzed to determine key parameters such as binding energy (often expressed in kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

As no such studies have been performed or published for this compound, a data table of its binding affinities and interactions with any potential molecular targets cannot be generated.

Mechanistic Investigations of Biological Activities Exhibited by 5 Hydroxymethyl 2,3 Dimethoxyphenol and Its Analogues

Molecular Mechanisms of Antioxidant Activity via Radical Scavenging Pathways

The antioxidant properties of phenolic compounds, including 5-(Hydroxymethyl)-2,3-dimethoxyphenol and its analogues, are primarily attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a factor implicated in numerous diseases. doaj.orgresearchgate.net The radical scavenging process can occur through several mechanisms, with the specific pathway often influenced by the molecular structure of the antioxidant and the surrounding environment. nih.gov

The principal mechanisms for phenolic antioxidants are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly by electron-donating groups on the aromatic ring. For this compound, the two methoxy (B1213986) groups (-OCH3) and the hydroxymethyl group (-CH2OH) can contribute to the stabilization of this radical. The HAT mechanism is generally favored in non-polar media. nih.gov The presence of a hydroxyl group in the ortho position can further stabilize the phenoxyl radical through intramolecular hydrogen bonding, which enhances antioxidant activity. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the phenol (B47542) to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium.

Sequential Proton-Loss Electron-Transfer (SPLET): In this mechanism, the phenolic compound first loses a proton to become a phenoxide anion. This anion then donates an electron to the free radical. The SPLET mechanism is more prominent in polar solvents, as the polarity of the medium facilitates the initial deprotonation step. nih.gov

Compound/ClassObserved Antioxidant Activity/MechanismKey Structural FeaturesAssay/Method
2-Methoxyphenol DerivativesExhibit significant antioxidant and antiradical activity. doaj.org The mechanism is solvent-dependent, favoring HAT in non-polar media and SPLET in polar media. nih.govPhenolic hydroxyl group, methoxy substituents.DPPH, ABTS, ORAC. researchgate.net
2,6-Dimethoxyphenol (Syringol)Identified as a major component of Litchi chinensis wood vinegar with strong antioxidant properties. semanticscholar.orgTwo ortho-methoxy groups flanking the hydroxyl group.DPPH radical scavenging, superoxide (B77818) anion scavenging. semanticscholar.org
2,4-DimethoxyphenolEfficiently scavenges both oxygen-centered and carbon-centered radicals. nih.govMethoxy groups at positions 2 and 4.Induction period method for polymerization of methyl methacrylate. nih.gov
General Phenolic CompoundsAntioxidant activity is enhanced by hydroxyl groups that can form intramolecular hydrogen bonds to stabilize the resulting phenoxyl radical. nih.govOrtho-hydroxyl groups.ORAC. nih.gov

Biochemical Mechanisms of Enzyme Inhibition (e.g., Cyclooxygenase-2, Dihydrofolate Reductase)

In addition to direct radical scavenging, phenolic compounds can exert biological effects by inhibiting specific enzymes. The structural features of this compound suggest it may interact with enzyme active sites, leading to modulation of their activity.

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase enzymes are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid and are key targets in inflammation. Research has shown that many 2-methoxyphenol derivatives act as inhibitors of COX-2. josai.ac.jp The mechanism of inhibition likely involves the binding of the phenolic compound to the active site of the COX-2 enzyme, preventing the substrate from accessing it. The precise interactions would depend on the specific amino acid residues in the active site and the orientation of the inhibitor. Potent COX-2 inhibition has been observed for several analogues of 2-methoxyphenols. josai.ac.jp

CompoundCOX-2 Inhibitory ActivityReference
DehydrodiisoeugenolPotent Inhibitor josai.ac.jp
bis-Ferulic acidPotent Inhibitor josai.ac.jp
CurcuminPotent Inhibitor josai.ac.jp
General 2-MethoxyphenolsThe majority of those studied were found to be COX-2 inhibitors. josai.ac.jp

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and some amino acids, making it a target for various therapeutic agents. nih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.gov Inhibition of this enzyme disrupts DNA synthesis and cell proliferation. nih.gov While specific studies on the inhibition of DHFR by this compound are not prominent, the general mechanism of DHFR inhibition involves competitive binding at the active site. Inhibitors often mimic the structure of the natural substrate (dihydrofolate) or cofactor (NADPH) and bind tightly to the enzyme, blocking its function. nih.govresearchgate.net A molecule like this compound could potentially interact with the enzyme's active site through hydrogen bonding and hydrophobic interactions, but experimental validation is required.

Mechanistic Insights into Receptor Binding and Signal Transduction Modulation

The interaction of phenolic compounds with cellular receptors can trigger or block signaling pathways, leading to a physiological response. The binding mechanism is highly dependent on the three-dimensional structure of both the ligand and the receptor's binding pocket.

The phenolic hydroxyl group is a key structural feature for receptor binding, as it can act as both a hydrogen bond donor and acceptor. nih.gov This allows it to form strong hydrogen bonds with specific amino acid residues within the receptor's binding site, which is a critical factor for stable binding. researchgate.net

A well-studied example is the binding of phenolic compounds to the estrogen receptor (ER). nih.govresearchgate.net The hydroxyl group of the phenol forms a crucial hydrogen bond network within the ER's ligand-binding pocket, often involving residues like Glutamic acid (Glu) and Arginine (Arg), as well as conserved water molecules. nih.gov The substituents on the phenolic ring play a significant role in modulating binding affinity and specificity. The size, position, and chemical nature of these groups determine how well the molecule fits into the binding pocket and can introduce additional favorable or unfavorable (steric hindrance) interactions. nih.gov For this compound, the methoxy and hydroxymethyl groups would influence its orientation and binding energy within a target receptor.

Interaction TypeDescriptionExample from Analogues/Model Systems
Hydrogen BondingThe phenolic hydroxyl group forms strong, directional bonds with amino acid residues in the receptor pocket. researchgate.netInteraction of a phenol with Glu-351 and Arg-394 in the estrogen receptor α ligand-binding domain. nih.gov
Steric EffectsThe size and position of substituents on the phenol ring can either enhance fit or cause steric hindrance, preventing optimal binding. nih.govSubstituents directly adjacent to the hydroxyl group can hinder its ability to form key hydrogen bonds. nih.gov
Hydrophobic InteractionsThe non-polar aromatic ring interacts with hydrophobic residues in the binding pocket, contributing to overall binding affinity.The phenyl group of ligands fitting into lipophilic pockets within the receptor. nih.gov
Role of Water MoleculesTightly bound water molecules within the active site can act as a bridge, facilitating hydrogen bonding between the ligand and the receptor. researchgate.netnih.govA conserved water molecule bridging the ligand to residues in the estrogen receptor. nih.gov

Studies on Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

The biological activity of this compound is fundamentally governed by its molecular interactions with various biomolecules. These non-covalent interactions, though individually weak, collectively determine the binding affinity and specificity of the compound.

Interactions with Proteins: The binding of a small molecule like this compound to a protein is dictated by a combination of forces. Molecular docking studies on similar compounds illustrate these interactions. jbcpm.comnih.gov

Hydrogen Bonds: The hydroxyl and methoxy groups are primary sites for hydrogen bonding with polar amino acid residues (e.g., serine, threonine, glutamine) in a protein's binding site. The phenolic O-H group has been shown to bind preferentially to electronegative atoms like a carbonyl oxygen. rsc.org

Hydrophobic Interactions: The benzene (B151609) ring is hydrophobic and will preferentially interact with non-polar amino acid residues such as leucine, valine, and phenylalanine.

π-Interactions: The aromatic ring can engage in π-π stacking with aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (lysine, arginine).

Interactions with Nucleic Acids: Some phenolic compounds and their derivatives have been shown to interact with nucleic acids like DNA. For instance, benzophenone, a related aromatic ketone, can interact with B-DNA. wikipedia.org The mechanism can involve the intercalation of the planar aromatic ring between the base pairs of the DNA double helix or binding to the grooves of the DNA structure. Such interactions can be stabilized by hydrogen bonding and van der Waals forces.

Type of InteractionResponsible Functional Group(s) on this compoundPotential Biomolecular Partner
Hydrogen Bond Donor/AcceptorPhenolic -OH, Hydroxymethyl -OH, Methoxy -O-Polar amino acid residues (in proteins), phosphate (B84403) backbone or bases (in nucleic acids).
Hydrophobic InteractionsAromatic benzene ringNon-polar amino acid residues (e.g., Leucine, Isoleucine).
π-π StackingAromatic benzene ringAromatic amino acid residues (e.g., Phenylalanine, Tyrosine), DNA/RNA bases.
Dispersion ForcesEntire moleculeAny nearby atom in a biomolecule.

Future Research Directions and Potential Applications in Chemical Science

Development of Chemo-Enzymatic and Biocatalytic Synthetic Routes

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. For a molecule such as 5-(Hydroxymethyl)-2,3-dimethoxyphenol, chemo-enzymatic and biocatalytic routes offer promising avenues for environmentally friendly production.

Chemo-Enzymatic Synthesis: This approach combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis. A potential chemo-enzymatic route to this compound could involve the use of lipases for selective esterification or transesterification reactions. nih.gov For instance, a suitable precursor could be enzymatically modified to introduce or alter functional groups, followed by chemical steps to complete the synthesis. The use of enzymes like Candida antarctica lipase B (CALB) has been effective in the kinetic resolution of related chlorohydrins, demonstrating the potential for enzymatic methods in synthesizing complex phenols. mdpi.com

Biocatalytic Synthesis: Whole-cell biotransformation presents another green alternative for the synthesis of this compound. Microorganisms such as Fusarium striatum have been successfully used in the biotransformation of similar platform chemicals like 5-hydroxymethylfurfural (HMF). udl.cat Future research could explore the potential of engineered microorganisms to convert readily available biomass-derived precursors into the target molecule. This approach could offer high yields and selectivity under mild reaction conditions, minimizing the generation of hazardous waste. udl.cat

Synthetic ApproachPotential Enzymes/MicroorganismsKey Advantages
Chemo-EnzymaticLipases (e.g., Candida antarctica lipase B)High selectivity, mild reaction conditions
BiocatalyticEngineered Fusarium speciesUse of renewable feedstocks, high yields

Exploration of Catalytic Properties and Roles in Reaction Mechanisms

The structural features of this compound suggest that it may possess interesting catalytic properties. The phenolic hydroxyl group can act as a proton donor or participate in hydrogen bonding, while the methoxy (B1213986) groups can influence the electron density of the aromatic ring.

Future research could investigate the potential of this compound to act as a catalyst or a ligand in various organic transformations. For example, its antioxidant properties, common to many phenolic compounds, could be explored. The ability of related dimethoxyphenols to act as radical scavengers suggests that this compound could play a role in inhibiting oxidation processes.

Furthermore, understanding the role of such molecules in reaction mechanisms is crucial. For instance, 2,3-dimethoxyphenol (B146663) has been used to study the nitrosative deamination of DNA bases, highlighting the potential for similar compounds to be used as probes in mechanistic studies. sigmaaldrich.com Investigating the reaction kinetics and intermediates formed when this compound participates in chemical reactions could provide valuable insights into fundamental chemical processes.

Application as Building Blocks in Material Science and Polymer Synthesis

The presence of multiple functional groups in this compound makes it an attractive building block for the synthesis of novel polymers and materials. The hydroxyl and hydroxymethyl groups can serve as points for polymerization, leading to the formation of polyesters, polyethers, or polyurethanes.

A significant area of potential application is in the development of polymers from renewable resources. Functionalized dimethoxyphenols, which are structurally similar to the target compound, have been explored for the preparation of polymers through various techniques, including reversible addition-fragmentation chain-transfer (RAFT) polymerization. google.com These polymers could exhibit unique thermal and mechanical properties, making them suitable for a range of applications.

Polymerization TechniquePotential Polymer TypePotential Applications
Reversible Addition-Fragmentation Chain-Transfer (RAFT)Acrylates, MethacrylatesSpecialty coatings, adhesives
Cationic PolymerizationPolyethersThermosetting resins, composites
Condensation PolymerizationPolyesters, PolyurethanesBiodegradable plastics, foams

The incorporation of the dimethoxyphenol moiety into a polymer backbone could also impart desirable properties such as antioxidant activity and UV stability. Research in this area could lead to the development of high-performance materials derived from sustainable sources.

Advanced Methodologies for Isolation and Characterization from Complex Natural Matrices

While this compound is not yet widely reported as a natural product, structurally similar compounds have been isolated from natural sources. For example, 5-hydroxymethyl-2-isopropoxyphenol was identified from Dothiorella vidmadera, a fungus associated with grapevine trunk disease. nih.gov This suggests that related compounds may exist in other natural matrices.

Future research should focus on the development of advanced analytical techniques for the isolation and characterization of such compounds from complex mixtures. Techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the unambiguous identification of novel natural products. nih.gov

Bioassay-guided fractionation is a powerful approach to isolate bioactive compounds. This method involves separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then further purified to isolate the pure compounds. This approach could be employed to search for this compound or its derivatives in various plant and microbial extracts.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Separation and purification of compounds
High-Resolution Mass Spectrometry (HRMS)Determination of elemental composition
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of chemical structure

The discovery of this compound in a natural source would not only provide a renewable supply of the compound but also open up new avenues for research into its biological activities and ecological roles.

Q & A

Q. What are the established synthetic routes for 5-(hydroxymethyl)-2,3-dimethoxyphenol, and how do reaction conditions influence regioselectivity?

A common method involves condensation reactions under acidic conditions. For example, 2,6-dimethoxyphenol derivatives can react with hydroxymethyl precursors, where the position of methoxy and hydroxymethyl groups is controlled by pH and temperature. Acidic media favor electrophilic substitution at the para position relative to hydroxyl groups, but steric hindrance from methoxy substituents may lead to mixed products . Key steps include:

  • Selecting phenol derivatives with protected hydroxyl groups.
  • Optimizing reaction time and catalyst (e.g., Lewis acids) to minimize side products.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify methoxy, hydroxymethyl, and aromatic protons. For example, methoxy groups resonate at δ 3.7–3.9 ppm, while hydroxymethyl protons appear at δ 4.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ for C9_9H12_{12}O4_4).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity, leveraging phenolic UV absorbance .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Thermal degradation : Heat at 40–60°C for 48 hours and monitor decomposition via HPLC.
  • Photolytic stability : Expose to UV light (254 nm) and track changes in NMR/UV spectra.
  • Oxidative stability : Test in aqueous buffers (pH 4–9) with H2 _2O2 _2 to simulate oxidative stress .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

Regioselectivity issues arise due to competing electrophilic substitution pathways. Strategies include:

  • Protecting groups : Temporarily block reactive hydroxyls with acetyl or benzyl groups.
  • Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps .
  • Directed ortho-metalation : Employ organometallic reagents to direct substitution .

Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to assign substituent positions.
  • X-ray crystallography : Determine absolute configuration for crystalline derivatives, as seen in alkaloid structural studies .
  • LC-MS/MS : Differentiate isomers using fragmentation patterns .

Q. How should conflicting data on reaction yields be troubleshooted?

  • Reproducibility checks : Standardize solvent purity, catalyst batch, and temperature control.
  • Byproduct analysis : Use GC-MS to identify side products (e.g., demethylated or oxidized species).
  • Kinetic studies : Monitor reaction progress in real-time via in-situ IR spectroscopy .

Q. What in vitro models are suitable for studying its biological activity?

  • CNS targets : Test binding affinity to serotonin or dopamine receptors using radioligand assays, as seen in phenethylamine derivative studies .
  • Antioxidant assays : Measure ROS scavenging in cell-free systems (e.g., DPPH or ABTS assays) .

Q. What computational tools predict degradation pathways under environmental conditions?

  • Molecular dynamics simulations : Model hydrolysis or photolysis pathways using software like Gaussian or GROMACS.
  • QSAR models : Correlate substituent electronegativity with degradation rates .

Q. How can isotopic labeling (13C^{13}C13C, 2H^2H2H) aid in metabolic studies?

  • Tracing metabolic fate : Synthesize 13C^{13}C-labeled hydroxymethyl groups and track incorporation in microbial or mammalian systems via LC-MS.
  • Kinetic isotope effects : Study enzyme-mediated demethylation using deuterated methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.